3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one
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Overview
Description
Preparation Methods
The synthesis of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one typically involves the reaction of 3-amino-1,1,1-trifluoro-4-phenylbutan-2-ol with various reagents under specific conditions . One common method includes the condensation of 3-amino-1,1,1-trifluoro-4-phenylbutan-2-ol with trifluoroacetic anhydride and benzaldehyde under basic conditions, followed by reduction and crystallization to obtain the target compound .
Chemical Reactions Analysis
3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include trifluoroacetic anhydride, benzaldehyde, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one can be compared with other similar compounds, such as:
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This compound is used as a protecting group for amino acids in peptide synthesis.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: This compound undergoes unique cycloaddition reactions to form complex structures.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione:
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for a wide range of research and industrial applications.
Properties
Molecular Formula |
C10H10F3NO |
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Molecular Weight |
217.19 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluoro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,8H,6,14H2 |
InChI Key |
ZNXJGEZIJAPSKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C(F)(F)F)N |
Origin of Product |
United States |
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